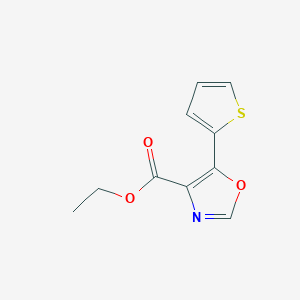![molecular formula C7H10F2O B6351355 cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- CAS No. 1494673-39-0](/img/structure/B6351355.png)
cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- is a conformationally constrained bioisostere of cyclohexane. This compound is characterized by its rigid bicyclic structure, which closely resembles a puckered boat conformation of cyclohexane. The presence of two fluorine atoms at the 6,6-positions adds unique chemical properties, making it a valuable scaffold in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- typically involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline. The reaction can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods
While specific industrial production methods for cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- are not extensively documented, the general approach involves scalable synthesis techniques that ensure high yield and purity. The use of photoredox catalysis and efficient annulation processes are likely to be adapted for industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- has several applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of complex molecules due to its rigid structure and unique reactivity.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its conformational constraints.
Medicine: It is explored as a potential drug candidate for various therapeutic applications, including pain management and anti-inflammatory treatments.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism by which cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- exerts its effects involves its interaction with specific molecular targets. The rigid structure allows for tighter binding to target proteins, enhancing selectivity and reducing off-target effects. The fluorine atoms contribute to the compound’s metabolic stability and lipophilicity, making it a promising candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
trans-Bicyclo[3.1.0]hexane: Unlike the cis isomer, the trans isomer is less commonly studied due to its different conformational properties.
Cyclohexane: The parent compound, cyclohexane, adopts a chair conformation, which is more flexible compared to the rigid boat-like structure of cis-Bicyclo[3.1.0]hexane.
Uniqueness
cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- is unique due to its combination of rigidity, fluorine substitution, and bioisosteric properties. These features confer enhanced binding affinity, selectivity, and metabolic stability, making it a valuable scaffold in drug discovery and development .
Eigenschaften
IUPAC Name |
[(1S,5R)-6,6-difluoro-3-bicyclo[3.1.0]hexanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c8-7(9)5-1-4(3-10)2-6(5)7/h4-6,10H,1-3H2/t4?,5-,6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXQVPDESHEQME-GOHHTPAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2(F)F)CC1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III)](/img/structure/B6351307.png)
![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)
![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride](/img/structure/B6351312.png)






![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)

